

Hdhd4-IN-1: A Potential Selective Inhibitor of Histone Deacetylase 4 (HDAC4)

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Compound of Interest		
Compound Name:	Hdhd4-IN-1	
Cat. No.:	B15574502	Get Quote

Disclaimer: Initial searches for "Hdhd4-IN-1" and "HDHD4" did not yield information on a specific molecule or protein target. It is highly likely that "HDHD4" was a typographical error for "HDAC4" (Histone Deacetylase 4), a well-established therapeutic target. This technical guide will therefore focus on a hypothetical selective inhibitor, designated HDAC4-IN-1, based on the current understanding of HDAC4 and the characteristics of emerging selective inhibitors.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression through the deacetylation of lysine residues on histones and other non-histone proteins. HDAC4, a member of the class IIa HDACs, is distinguished by its tissue-specific expression and its role in various physiological and pathological processes. Its involvement in cancer, cardiovascular diseases, and neurological disorders has made it an attractive target for therapeutic intervention.[1][2][3] The development of isoform-selective HDAC inhibitors is a key objective in the field to minimize off-target effects associated with pan-HDAC inhibitors.[1] This document provides a comprehensive technical overview of HDAC4-IN-1, a novel, potent, and selective inhibitor of HDAC4, intended for researchers, scientists, and drug development professionals.

Core Concepts

HDAC4: Structure and Function



HDAC4 is a unique enzyme that shuttles between the nucleus and the cytoplasm, a process that is critical for its regulatory function. Unlike class I HDACs, the catalytic activity of class IIa HDACs is comparatively weak and is thought to be regulated by its association with other proteins, such as HDAC3.[1] HDAC4 plays a crucial role in cell differentiation, proliferation, and survival by repressing the activity of various transcription factors, including the myocyte enhancer factor-2 (MEF2) family.

Mechanism of Action of HDAC4-IN-1

HDAC4-IN-1 is a small molecule inhibitor designed to selectively target the catalytic domain of HDAC4. By binding to the active site, HDAC4-IN-1 prevents the deacetylation of histone and non-histone protein substrates. This leads to an accumulation of acetylated proteins, which in turn alters gene expression, ultimately impacting cellular processes such as cell cycle progression and apoptosis. The selectivity of HDAC4-IN-1 for HDAC4 over other HDAC isoforms is attributed to its unique chemical structure, which allows it to exploit subtle differences in the architecture of the HDAC active sites.

Quantitative Data

The inhibitory activity and selectivity of HDAC4-IN-1 have been characterized through a series of in vitro assays. The following tables summarize the key quantitative data.

Assay Type	Target	IC50 (μM)
Enzymatic Assay	HDAC4	1.5 ± 0.3
Enzymatic Assay	HDAC1	> 100
Enzymatic Assay	HDAC2	> 100
Enzymatic Assay	HDAC3	> 100
Enzymatic Assay	HDAC6	55 ± 8.2

Table 1: In vitro inhibitory activity of HDAC4-IN-1 against various HDAC isoforms.



Cell Line	Assay Type	EC50 (μM)
MDA-MB-231 (Breast Cancer)	Cell Viability	8.2 ± 1.1
SW780 (Bladder Cancer)	Cell Viability	12.5 ± 2.4
H9c2 (Cardiomyoblasts)	Hypertrophy Inhibition	5.0 ± 0.9

Table 2: Cellular activity of HDAC4-IN-1 in various cell lines.

Experimental Protocols HDAC4 Enzymatic Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of HDAC4-IN-1 against purified human HDAC4 enzyme.

- Reagents and Materials:
 - Recombinant human HDAC4 enzyme (BPS Bioscience)
 - Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
 - Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
 - HDAC4-IN-1 (dissolved in DMSO)
 - Developer solution (containing Trichostatin A and trypsin)
 - Black 96-well microplate
- Procedure:
 - 1. Add 50 μ L of assay buffer containing the HDAC4 enzyme to each well of the microplate.
 - 2. Add 2 μ L of HDAC4-IN-1 at various concentrations (typically a serial dilution) to the wells. A DMSO control is included.
 - 3. Incubate the plate at 37°C for 10 minutes.



- 4. Initiate the enzymatic reaction by adding 50 μL of the fluorogenic HDAC substrate.
- 5. Incubate the plate at 37°C for 30 minutes.
- 6. Stop the reaction by adding 100 μ L of developer solution.
- 7. Incubate the plate at room temperature for 15 minutes.
- 8. Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
- 9. Calculate the percent inhibition for each concentration of HDAC4-IN-1 and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol outlines the procedure to assess the effect of HDAC4-IN-1 on the viability of cancer cell lines.

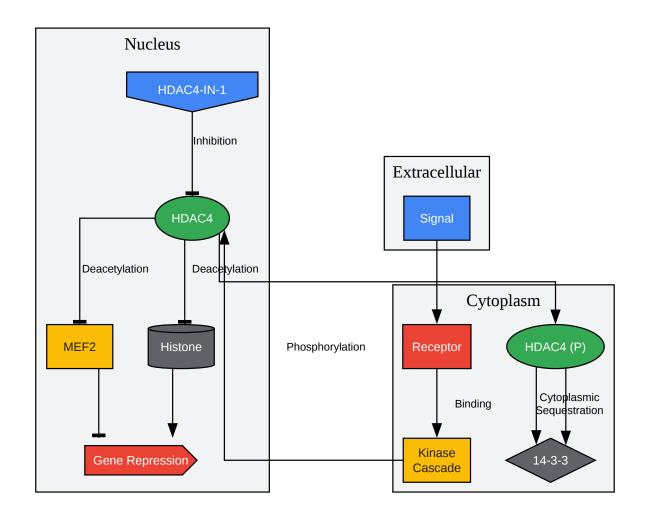
- · Reagents and Materials:
 - Cancer cell lines (e.g., MDA-MB-231, SW780)
 - Complete cell culture medium (e.g., DMEM with 10% FBS)
 - HDAC4-IN-1 (dissolved in DMSO)
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
 - Solubilization solution (e.g., DMSO or acidic isopropanol)
 - 96-well cell culture plate
- Procedure:
 - 1. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.



- 2. Treat the cells with various concentrations of HDAC4-IN-1 for 48-72 hours. Include a DMSO-treated control group.
- 3. After the incubation period, add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- 4. Carefully remove the medium and add 150 μL of the solubilization solution to dissolve the formazan crystals.
- 5. Measure the absorbance at 570 nm using a microplate reader.
- 6. Calculate the percentage of cell viability relative to the DMSO-treated control and determine the EC50 value.

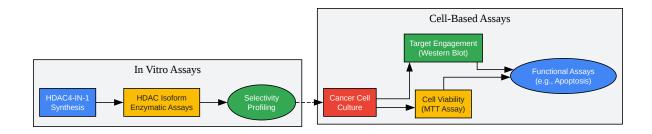
Visualizations





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Caption: HDAC4 signaling pathway and point of intervention for HDAC4-IN-1.





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Caption: General experimental workflow for the evaluation of HDAC4-IN-1.

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References

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